3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one
Overview
Description
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one is a versatile chemical compound with significant potential in various scientific research fields. This compound, with a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol, is known for its multifaceted nature, making it a promising candidate for applications ranging from drug discovery to catalysis .
Preparation Methods
The synthesis of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one involves several steps. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired compound. The exact reaction conditions and reagents used can vary, but typically involve the use of hypervalent iodine reagents and other catalysts to facilitate the formation of the compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound in various research applications .
Chemical Reactions Analysis
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its catalytic properties make it useful in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one can be compared to other similar compounds, such as other pyridinone derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications. For example, other pyridinone derivatives may have different substituents, leading to variations in their reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQJJBEZBXWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=O)C(=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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